4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide
Overview
Description
4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide is a chemical compound with the molecular formula C11H7BrF6O3 It is characterized by the presence of trifluoromethoxy and trifluoroethoxy groups attached to a benzyl bromide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide typically involves the etherification of trifluoromethoxytrifluoroethylene with a suitable phenol derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The resulting intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzyl bromide to benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Benzyl alcohol or other reduced forms.
Scientific Research Applications
4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the trifluoromethoxy and trifluoroethoxy groups, which enhance the electrophilicity of the benzyl carbon. The compound can interact with molecular targets, such as enzymes and proteins, through covalent modification, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-phenacyl bromide: Similar structure but with a phenacyl group instead of a benzyl group.
3-Chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethoxy)-benzenamine: Contains a chloro and an amine group instead of a bromide group.
Uniqueness
4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide is unique due to its specific combination of trifluoromethoxy and trifluoroethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
1-(bromomethyl)-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF6O2/c11-5-6-1-3-7(4-2-6)18-9(13,14)8(12)19-10(15,16)17/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBBBHGJMIJKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC(C(OC(F)(F)F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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